3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester: is an organoboron compound with the molecular formula C12H15BF2O3. It is a derivative of phenylboronic acid, where the boronic acid group is esterified with pinacol and the phenyl ring is substituted with two fluorine atoms and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester typically involves the reaction of 3,4-difluorophenol with pinacolborane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with additional steps for purification such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The boronic ester group can be reduced to form the corresponding borane.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of 3,4-difluoro-2-oxophenylboronic acid pinacol ester.
Reduction: Formation of 3,4-difluoro-2-hydroxyphenylborane.
Substitution: Formation of various substituted phenylboronic acid pinacol esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. It serves as a building block for the synthesis of complex organic molecules .
Biology and Medicine: The compound is explored for its potential in drug discovery and development. Boronic acid derivatives are known for their ability to inhibit proteases and other enzymes, making them valuable in medicinal chemistry .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers. Its unique chemical properties make it suitable for applications in electronics and materials science .
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a boronate complex with a palladium catalyst. The boronate complex undergoes transmetalation with the palladium species, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in its biological activity are related to its ability to interact with enzymes and proteins through the boronic acid moiety .
Comparison with Similar Compounds
- Phenylboronic acid pinacol ester
- 3,4-Difluorophenylboronic acid
- 2-Hydroxyphenylboronic acid pinacol ester
Comparison: 3,4-Difluoro-2-hydroxyphenylboronic acid pinacol ester is unique due to the presence of both fluorine atoms and a hydroxyl group on the phenyl ring. This combination of substituents enhances its reactivity and specificity in chemical reactions compared to other similar compounds. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, while the hydroxyl group provides additional sites for chemical modification .
Properties
IUPAC Name |
2,3-difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF2O3/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(14)9(15)10(7)16/h5-6,16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLMATJLRMWZSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.